Tert-butyl (2-(2-(cyclopropylmethoxy)isonicotinamido)ethyl)carbamate
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Description
Synthesis Analysis
The synthesis of related tert-butyl carbamate derivatives involves multiple steps, including acylation, nucleophilic substitution, and reduction processes. For example, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, a structurally related compound, is synthesized from commercially available precursors through a series of reactions with an overall yield of 81% (Zhao et al., 2017). This method provides a framework for synthesizing the compound , highlighting the importance of careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical properties of the compound. Studies on related compounds, such as tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, utilize X-ray crystallography to elucidate their structures, revealing intramolecular hydrogen bonding patterns that could influence the compound's reactivity and stability (Bai & Wang, 2014).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl carbamates often include transformations such as lithiation, which enables further functionalization. For instance, directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate allows for the introduction of various electrophiles, showcasing the compound's versatility in organic synthesis (Smith et al., 2013). Additionally, the reaction of tert-butyl carbamates with organometallics to yield hydroxylamines underscores their utility as intermediates in synthesizing biologically active molecules (Guinchard et al., 2005).
Scientific Research Applications
Enantioselective Synthesis
- The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is highlighted as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This synthesis pathway is significant for the development of antiviral and anticancer nucleoside analogs (Ober et al., 2004).
Photochemical Ring Contraction
- A study on photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives including tert-butyl N-(1-ethoxycyclopropyl)carbamate explores the potential of using light-induced reactions to create complex carbamate structures useful in organic synthesis (Crockett & Koch, 2003).
Synthesis of Biologically Active Intermediates
- Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is described as an important intermediate in synthesizing omisertinib (AZD9291), a medication used in cancer treatment. This showcases the compound's role in pharmaceutical synthesis, providing a rapid and efficient method for its production (Zhao et al., 2017).
Spirocyclopropanated Analogues Synthesis
- Research on the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticide Thiacloprid demonstrates the compound's utility in agrochemical synthesis. This involves complex synthetic steps, highlighting the adaptability of such carbamates in creating targeted molecules for pest control (Brackmann et al., 2005).
Antiarrhythmic and Hypotensive Activity
- A study evaluating new 1,3-disubstituted ureas and phenyl N-substituted carbamates for their in vivo antiarrhythmic and hypotensive properties identifies specific carbamates, such as 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea, with strong hypotensive action. This illustrates the potential medicinal applications of carbamates in cardiovascular therapeutics (Chalina et al., 1998).
properties
IUPAC Name |
tert-butyl N-[2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-9-8-19-15(21)13-6-7-18-14(10-13)23-11-12-4-5-12/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGSNMZPNJZBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC=C1)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-(2-(cyclopropylmethoxy)isonicotinamido)ethyl)carbamate |
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